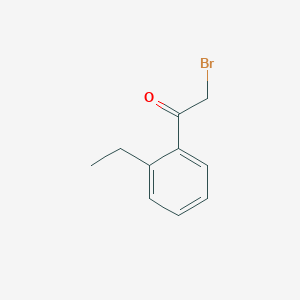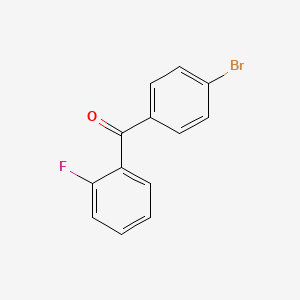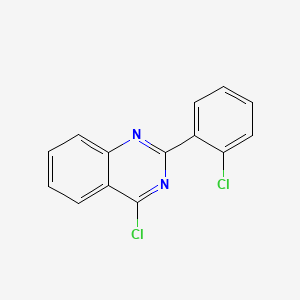
1-(Bromomethoxy)propane
Übersicht
Beschreibung
1-(Bromomethoxy)propane is an organic compound with the molecular formula C4H9BrO . It has a molecular weight of 153.018 . It is also known as 3-methoxypropyl bromide .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane molecule where one hydrogen atom is replaced by a bromomethoxy group . The IUPAC Standard InChIKey for this compound is CEVMYGZHEJSOHZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
1-(Bromomethoxy)propane is commonly used as a reagent for the synthesis of other organic compounds. It is used in the synthesis of various compounds such as 2,2-dimethyl-1,3-dioxolane-4-methanol, 3-hydroxy-1,2-propanediyl bis(4-methylbenzenesulfonate), and 3-(4-methoxyphenyl)propanoic acid. These compounds have various applications in the pharmaceutical and chemical industries.
Wirkmechanismus
Target of Action
1-(Bromomethoxy)propane is a synthetic compound that is used in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the organisms or cells it’s interacting with.
Mode of Action
They can participate in various types of reactions, including nucleophilic substitutions . In such reactions, the bromine atom in the bromoalkane is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond.
Biochemical Pathways
Bromoalkanes can potentially interfere with lipid metabolism, given their structural similarity to fatty acids . They might be incorporated into lipid molecules, altering their properties and potentially disrupting the function of cell membranes. More research is needed to confirm these possibilities and to uncover other biochemical pathways that might be affected by this compound.
Pharmacokinetics
It’s known that the compound has a density of 136 g/cm3 and a boiling point of 121 °C . These properties could influence its bioavailability and distribution within the body. For instance, its relatively high density might limit its diffusion across biological membranes, potentially affecting its absorption and distribution.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH, temperature, and ionic strength of its environment . Additionally, the presence of other reactive species could influence the compound’s reactivity and the types of reactions it participates in. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Bromomethoxy)propane in lab experiments is that it is readily available and relatively inexpensive. It is also easy to handle and has a long shelf life. However, it is toxic and can cause skin and eye irritation. It is also a flammable liquid and should be handled with care.
Zukünftige Richtungen
There are several future directions for research involving 1-(Bromomethoxy)propane. One area of research could be to investigate its potential as a reagent for the synthesis of new organic compounds with potential applications in the pharmaceutical and chemical industries. Another area of research could be to investigate its toxicity and potential health effects on humans and the environment. Additionally, research could be conducted to explore alternative synthesis methods for this compound that are more environmentally friendly and sustainable.
Conclusion
In conclusion, this compound is an organic compound commonly used in scientific research as a reagent for the synthesis of other organic compounds. It is synthesized by the reaction between 1-bromo-3-chloropropane and methanol. While there is limited information available on its biochemical and physiological effects, it is known to be toxic and can cause skin and eye irritation. Future research could explore its potential as a reagent for the synthesis of new organic compounds and investigate its toxicity and potential health effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-3-6-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGUCDUYZRWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



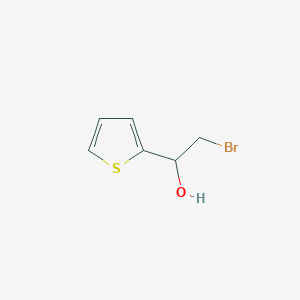

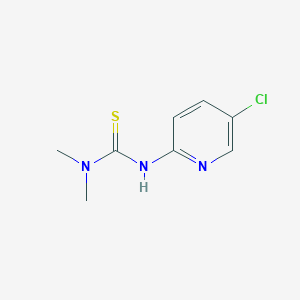
![Benzo[b]selenophene-3-acetic acid](/img/structure/B3273650.png)


![2-Methyl-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B3273674.png)

